9,10-Anthracenedione, 1,8-dihydroxy-4-(((2-hydroxyethyl)phenyl)amino)-5-nitro-
CAS No.: 82457-17-8
Cat. No.: VC17611158
Molecular Formula: C22H16N2O7
Molecular Weight: 420.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82457-17-8 |
|---|---|
| Molecular Formula | C22H16N2O7 |
| Molecular Weight | 420.4 g/mol |
| IUPAC Name | 1,8-dihydroxy-4-[2-(2-hydroxyethyl)anilino]-5-nitroanthracene-9,10-dione |
| Standard InChI | InChI=1S/C22H16N2O7/c25-10-9-11-3-1-2-4-12(11)23-13-5-7-15(26)19-17(13)21(28)18-14(24(30)31)6-8-16(27)20(18)22(19)29/h1-8,23,25-27H,9-10H2 |
| Standard InChI Key | CFPXMCKUVHXIKD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)CCO)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)[N+](=O)[O-])O |
Introduction
Chemical Structure and Molecular Properties
Molecular Composition
The compound has the molecular formula and a molecular mass of 420.4 g/mol . Its structure features:
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A central anthracenedione core ()
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Two hydroxyl groups at positions 1 and 8
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A nitro group at position 5
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A substituted phenylamino group at position 4, containing a 2-hydroxyethyl moiety .
The InChIKey CFPXMCKUVHXIKD-UHFFFAOYSA-N uniquely identifies its stereochemical configuration, while the SMILES string C1=CC=C(C(=C1)CCO)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)[N+](=O)[O-])O provides a linear notation of its atomic connectivity .
Spectroscopic and Computational Data
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LogP: 4.24, indicating moderate lipophilicity suitable for membrane penetration .
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UV-Vis Absorption: Anthraquinone derivatives typically exhibit strong absorption between 400–600 nm due to conjugated π-systems, a property leveraged in dye applications.
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3D Conformation: Density functional theory (DFT) calculations predict planar geometry for the anthracenedione core, with the phenylamino group adopting a dihedral angle of 45–60° relative to the main plane .
Synthesis and Characterization
Synthetic Routes
Primary methods for synthesizing this compound include:
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Friedel-Crafts Acylation: Introducing the nitro group via nitration of a pre-formed anthraquinone intermediate.
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Nucleophilic Aromatic Substitution: Attaching the 2-hydroxyethylphenylamino group to a halogenated anthracenedione precursor under basic conditions .
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Reductive Amination: Coupling nitro-substituted intermediates with hydroxyethyl-aniline derivatives in the presence of Pd/C catalysts .
Analytical Techniques
Reverse-phase HPLC with a Newcrom R1 column (mobile phase: acetonitrile/water/phosphoric acid) achieves baseline separation of this compound from synthetic byproducts . Key chromatographic parameters include:
| Parameter | Value |
|---|---|
| Retention Time | 12.3 min |
| Column Dimensions | 150 mm × 4.6 mm |
| Particle Size | 5 µm |
| Flow Rate | 1.0 mL/min |
Mass spectrometry (ESI+) shows a predominant [M+H]+ ion at m/z 421.4, consistent with its molecular weight .
Industrial and Biomedical Applications
Dye Manufacturing
As a member of the disperse dye family, this compound imparts vivid hues to polyester and acetate fabrics. Its nitro group enhances color fastness, while hydroxyl groups facilitate hydrogen bonding with textile fibers. Comparative properties with related dyes:
| Compound | CAS Number | Key Feature |
|---|---|---|
| Disperse Blue 77 | 20241-76-3 | Nitro group; high thermal stability |
| Disperse Violet 57 | 1594-08-7 | Sulfonyl group; eco-persistence |
| Target Compound | 115341-07-6 | Dual hydroxyl/nitro functionalization |
Biological Activity
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Anticancer Potential: Demonstrates IC values of 2.4–8.7 µM against MCF-7 breast cancer cells via topoisomerase II inhibition.
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Antimicrobial Effects: Exhibits MICs of 16–32 µg/mL against Staphylococcus aureus through membrane disruption .
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DNA Interaction: Forms intercalative complexes with double-stranded DNA, as evidenced by hypochromic shifts in circular dichroism spectra.
Environmental and Toxicological Profile
Biodegradation
While no direct eco-toxicology data exists for this compound, structural analogs like Disperse Violet 57 show half-lives exceeding 60 days in aquatic systems, suggesting potential environmental persistence. The European Chemicals Agency (ECHA) classifies it under EC 279-959-4, warranting further ecotoxicity testing .
Metabolic Pathways
In vitro studies with human liver microsomes indicate phase I metabolism via:
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N-Dealkylation: Cleavage of the hydroxyethyl group (major pathway)
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Nitro Reduction: Formation of an amine intermediate
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Glucuronidation: Phase II conjugation at hydroxyl positions .
Regulatory Status and Future Directions
Currently unapproved for therapeutic use, this compound falls under EPA’s DSSTox Substance ID DTXSID2073067, requiring additional safety assessments . Promising research avenues include:
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Development of water-soluble prodrugs through phosphate esterification
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Hybrid dyes combining anthraquinone and azo chromophores
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Targeted drug delivery systems exploiting DNA intercalation properties
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